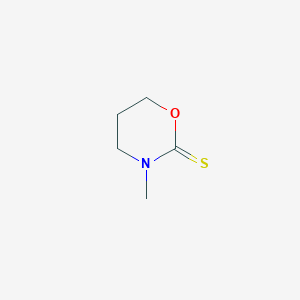
3-Methyl-1,3-oxazinane-2-thione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Methyl-1,3-oxazinane-2-thione is a heterocyclic organic compound containing both oxygen and nitrogen atoms within a six-membered ring structure. This compound is part of the oxazine family, which is known for its diverse chemical properties and applications in various fields, including pharmaceuticals and materials science .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-1,3-oxazinane-2-thione can be achieved through several methods. One common approach involves the reaction of 2-carbonyl-substituted 2H-azirines with diazocarbonyl compounds in the presence of Rh(II) catalysts.
Another method involves the intramolecular cyclization of amino acid-derived diazoketones using silica-supported HClO4 as a catalyst. This reaction proceeds under mild conditions and yields the desired oxazinane-2-thione in good yields .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of eco-friendly catalysts and solvents is often preferred to minimize environmental impact .
Chemical Reactions Analysis
Types of Reactions
3-Methyl-1,3-oxazinane-2-thione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form oxazinane-2,5-diones.
Reduction: Reduction reactions can convert the thione group to a thiol group.
Substitution: The compound can undergo nucleophilic substitution reactions, where the thione group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like amines and thiols are commonly used in substitution reactions.
Major Products Formed
Oxidation: Oxazinane-2,5-diones.
Reduction: Thiol derivatives.
Substitution: Various substituted oxazinane derivatives.
Scientific Research Applications
3-Methyl-1,3-oxazinane-2-thione has several applications in scientific research:
Mechanism of Action
The mechanism of action of 3-Methyl-1,3-oxazinane-2-thione involves its interaction with specific molecular targets and pathways. For example, in asymmetric aldol reactions, the compound acts as a scaffold, facilitating the formation of carbon-carbon bonds through its interaction with catalysts and substrates . The thione group plays a crucial role in stabilizing reaction intermediates and enhancing reaction selectivity .
Comparison with Similar Compounds
Similar Compounds
5-Methyl-1,3-oxazinane-2-thione: A related compound with similar structural features but different reactivity and applications.
N-Methyl-1,3-oxazinane: Another similar compound used in the synthesis of various heterocyclic derivatives.
Uniqueness
3-Methyl-1,3-oxazinane-2-thione is unique due to its specific substitution pattern, which imparts distinct chemical properties and reactivity. Its ability to undergo a wide range of chemical reactions and its applications in diverse fields make it a valuable compound in scientific research and industrial applications .
Properties
CAS No. |
85556-67-8 |
|---|---|
Molecular Formula |
C5H9NOS |
Molecular Weight |
131.20 g/mol |
IUPAC Name |
3-methyl-1,3-oxazinane-2-thione |
InChI |
InChI=1S/C5H9NOS/c1-6-3-2-4-7-5(6)8/h2-4H2,1H3 |
InChI Key |
NKORZIGMDLMLOC-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCCOC1=S |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















